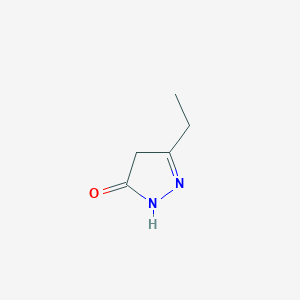

3-Ethyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

3-ethyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZOUSZEPXLSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564043 | |

| Record name | 5-Ethyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35087-28-6 | |

| Record name | 5-Ethyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Ethyl 1h Pyrazol 5 4h One

Established Synthetic Routes for 3-Ethyl-1H-pyrazol-5(4H)-one Core Structure

The construction of the this compound framework is predominantly achieved through well-established cyclization reactions, with variations in catalysts and reaction conditions influencing yield and purity.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and β-Diketones

The most classical and widely employed method for the synthesis of pyrazolones is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. researchgate.net For the specific synthesis of this compound, the reaction proceeds through the cyclization of ethyl 3-oxopentanoate (B1256331) with hydrazine hydrate (B1144303).

The reaction mechanism typically initiates with the nucleophilic attack of the hydrazine nitrogen onto the keto-carbonyl carbon of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone (B3327878) ring. The reaction is often carried out in a protic solvent such as ethanol (B145695) and can be conducted at room temperature or with gentle heating. chemicalbook.com A general representation of this reaction is the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate, where ethyl 2,4-dioxopentanoate is treated with hydrazine hydrate in ethanol at 0°C, resulting in a high yield of the corresponding pyrazole. chemicalbook.com

Table 1: Representative Synthesis of a 3-Substituted Pyrazole-5-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Reference |

| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethanol | 0°C | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 97% | chemicalbook.com |

This established methodology provides a reliable and high-yielding route to 3-substituted pyrazolone cores.

Alternative Synthetic Pathways and Catalyst Systems

While the Knorr synthesis remains a primary route, several alternative pathways and catalytic systems have been developed to synthesize the pyrazole core, often aiming to improve efficiency, regioselectivity, or environmental friendliness. These can include multicomponent reactions and the use of various catalysts.

Alternative synthetic strategies for pyrazoles, which could be adapted for this compound, include:

Three-component reactions: One-pot condensations of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a hydrazine derivative can afford highly substituted pyrazoles. organic-chemistry.org

From α,β-unsaturated ketones: The reaction of α,β-unsaturated ketones with hydrazines provides another route to pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov

From vicinal diols: Iron-catalyzed reactions of diarylhydrazones with vicinal diols offer a regioselective synthesis of substituted pyrazoles. organic-chemistry.org

Various catalysts have been explored to facilitate pyrazole synthesis, including Lewis acids (e.g., SmCl₃) and solid-supported acid catalysts, which can enhance reaction rates and simplify product isolation. nih.gov

Scalable Industrial Synthesis Strategies

The industrial production of pyrazolones often relies on the cost-effectiveness and efficiency of the Knorr synthesis. Key considerations for large-scale synthesis include solvent selection, temperature control, and product isolation techniques to maximize yield and minimize waste. While specific industrial-scale protocols for this compound are not extensively detailed in publicly available literature, the general principles for pyrazolone production would apply. These often involve batch processing in large reactors, followed by crystallization and filtration to isolate the final product. The use of microwave-assisted synthesis has also been explored as a method for the high-speed, solvent-free synthesis of pyrazolones, which could be amenable to industrial scale-up. researchgate.net

Derivatization and Functionalization Strategies of this compound

The this compound core possesses reactive sites at the nitrogen atoms and the C4 position, allowing for a variety of derivatization and functionalization reactions to generate a library of novel compounds.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the pyrazolone ring are nucleophilic and can be readily alkylated or arylated. N-alkylation is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the molecule.

N-Alkylation: This is typically achieved by reacting the pyrazolone with an alkyl halide in the presence of a base. semanticscholar.org The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N2). Common bases include potassium carbonate and sodium hydride. semanticscholar.orgresearchgate.net A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides. rsc.org

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, or by reaction with activated aryl halides. Regioselective N-arylation of pyrazoles has been achieved using conditions such as K₂CO₃ in DMSO. researchgate.net

Table 2: General Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| 3-substituted pyrazole | Alkyl halide | K₂CO₃ | DMSO | N1-alkylated pyrazole | researchgate.net |

| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | rsc.org |

C-Acylation and Other C-Functionalization Reactions

The C4 position of the pyrazolone ring is an active methylene group and is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

C-Acylation: The acylation at the C4 position is a key functionalization reaction. A common method involves the use of an acyl chloride in the presence of a base. beilstein-archives.org To achieve selective C-acylation over O-acylation, it is often necessary to form a metal complex of the pyrazolone before adding the acylating agent. For instance, using calcium hydroxide (B78521) as a base allows for the formation of a calcium complex, which then directs the acylation to the C4 position. beilstein-archives.org

Other C-Functionalization Reactions:

Halogenation: The C4 position can be halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in a suitable solvent such as DMSO. nih.gov This provides a handle for further transformations, such as cross-coupling reactions.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation with aldehydes to form 4-arylmethylene derivatives. nih.gov

Vilsmeier-Haack Reaction: Formylation at the C4 position can be achieved through the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group.

Table 3: C-Functionalization Reactions of Pyrazolones

| Pyrazolone Substrate | Reagent | Reaction Type | Product | Reference |

| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl chloride / Ca(OH)₂ | C-Acylation | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-one | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amines | N-Halogenosuccinimide | C4-Halogenation | 4-Halo-3-aryl-1H-pyrazol-5-amines | nih.gov |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Aromatic aldehyde / NaOAc | Knoevenagel Condensation | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | nih.gov |

| Hydrazones | POCl₃ / DMF | Vilsmeier-Haack Reaction | 4-Formylpyrazoles |

Knoevenagel Condensation for Advanced Derivatives

The Knoevenagel condensation is a cornerstone reaction for the derivatization of this compound, leveraging the reactivity of the active methylene group at the C4 position. This reaction involves the nucleophilic addition of the pyrazolone enolate to an aldehyde or ketone, followed by a dehydration step to yield a C4-substituted derivative, typically an α,β-unsaturated compound.

The reaction is generally catalyzed by a weak base, such as piperidine (B6355638), in a suitable solvent like ethanol. The active methylene group of the pyrazolone ring is a favorable unit for reaction with electrophiles, particularly aldehydes, resulting in the formation of a C=C bond at the 4-position. This transformation is pivotal for synthesizing a wide array of 4-arylmethylene derivatives. The general mechanism involves the base-catalyzed deprotonation of the C4-proton to form a nucleophilic enolate intermediate. This intermediate then attacks the carbonyl carbon of the aldehyde, forming an aldol-type adduct which subsequently undergoes dehydration to afford the final condensed product.

The choice of aldehyde and reaction conditions can be tailored to produce a diverse library of derivatives. For instance, refluxing the pyrazolone with various aromatic aldehydes in ethanol with a catalytic amount of piperidine is a common and effective method. This approach has been used to synthesize a variety of compounds with different substitution patterns on the aryl ring.

| Pyrazolone Reactant | Aldehyde | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3-Methyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes | Piperidine/Ethanol | 4-Arylmethylene-3-methyl-1H-pyrazol-5(4H)-one | |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Various Benzaldehydes | Sodium Acetate/Aqueous EtOH | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | |

| Pyrazole Aldehydes | Malononitrile (B47326) | Ammonium (B1175870) Carbonate/Aqueous Media | Vinyl pyrazole derivatives |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound exhibits distinct reactivity towards electrophiles and nucleophiles. The electron-rich nature of the ring system, combined with the presence of the active methylene group, dictates the primary sites of reaction.

Electrophilic Substitution: The most reactive site for electrophilic attack on the pyrazolone core is the C4 position. Due to the activating effect of the adjacent carbonyl group and nitrogen atoms, the proton at C4 is acidic and can be easily removed to generate a nucleophilic carbon center. This facilitates reactions with a variety of electrophiles. For instance, in addition to the Knoevenagel condensation with aldehydes, pyrazolones readily react with diazonium salts to form azo dyes. Halogenation, such as bromination using N-bromosuccinimide (NBS), also occurs selectively at the C4 position. Electrophilic attack at C3 or C5 is generally less favorable as it leads to the formation of highly unstable positively charged azomethine intermediates.

Nucleophilic Substitution: Nucleophilic substitution reactions directly on the pyrazole ring are less common due to the ring's electron-rich character, which disfavors initial nucleophilic attack. Such reactions typically require the presence of a good leaving group on the ring, which is not present in the parent this compound. However, derivatized pyrazoles bearing leaving groups can undergo nucleophilic substitution. For example, the displacement of a halogen or a sulfonate group from the pyrazole ring can be achieved with various nucleophiles, although this often requires harsh conditions or the presence of a catalyst.

Mechanistic Investigations of this compound Reactivity

Oxidation and Reduction Pathways of the Pyrazolone Ring System

The pyrazolone ring system can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The pyrazole ring is generally stable to oxidation, but its derivatives can be oxidized under specific conditions. For example, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. Another significant oxidative pathway involves the ring-opening of 1H-pyrazol-5-amines, which can proceed through a hydroxylamine (B1172632) intermediate to yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. Side chains attached to the pyrazole ring can also be oxidized; for instance, an alkyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) without disrupting the pyrazole ring itself.

Reduction: The pyrazolone ring is relatively stable under both catalytic and chemical reductive conditions. However, the C=N and C=C double bonds within the pyrazolone tautomers and their derivatives can be reduced. Catalytic hydrogenation, for example, can reduce the double bonds in the ring to yield pyrazolidinones. The specific outcome of the reduction depends heavily on the substrate's structure, the catalyst used, and the reaction conditions. For unsubstituted pyrazole, the ring remains quite stable, but derivatives can be reduced under various conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: Derivatization reactions of pyrazolones are often characterized by high regioselectivity, which is crucial for the synthesis of specific isomers.

N-Alkylation: The alkylation of N-unsubstituted pyrazolones can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. Computational analyses have shown that for certain substrates, significant energy differences between the transition states for N1 and N2 alkylation can lead to selective formation of one regioisomer.

C-Acylation vs. O-Acylation: The acylation of pyrazolones can occur at either the C4 position (C-acylation) or the oxygen of the enol tautomer (O-acylation). The outcome is highly dependent on the reaction conditions. For instance, using calcium hydroxide as a base in anhydrous dioxane selectively promotes C-acylation.

Cyclocondensation: The synthesis of the pyrazole ring itself via cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines can yield mixtures of regioisomers. However, regiocontrolled methodologies have been developed where the choice of hydrazine (e.g., free base vs. hydrochloride salt) can exclusively direct the reaction to form either the 1,3- or 1,5-regioisomer.

Stereoselectivity: Asymmetric synthesis involving pyrazolones has become an important area of research. The nucleophilic addition of the pyrazolone from its C4 position to various acceptors is a key strategy for creating tetrasubstituted stereocenters. Organocatalyzed reactions, for example, have been employed in the highly stereoselective synthesis of complex spiropyrazolones through cascade Michael/Michael/aldol reactions, yielding products with multiple contiguous stereocenters in excellent enantioselectivities. The stereochemical outcome is rationalized by the formation of specific diastereomeric transition states, where the catalyst controls the facial selectivity of the nucleophilic attack.

Reaction Intermediates and Transition State Analyses

Understanding the transient species formed during pyrazolone reactions is key to controlling reaction pathways and selectivity.

Reaction Intermediates: Various intermediates have been proposed and, in some cases, characterized in pyrazolone chemistry. In the Knoevenagel condensation, a key intermediate is the enolate formed by deprotonation at C4. In certain rearrangement reactions, transient diradical species that cyclize into N-azirine intermediates have been rationalized. Computational studies on the oxidative ring-opening of pyrazol-5-amines suggest the formation of a hydroxylamine intermediate. During multicomponent reactions, zwitterionic intermediates are often proposed to play a crucial role in the reaction cascade.

Transition State Analyses: Computational modeling, particularly Density Functional Theory (DFT) calculations, has been used to analyze the transition states of pyrazolone reactions to explain observed selectivity. For instance, in asymmetric catalysis, the enantiomeric excess is dependent on the difference in activation energy between two possible diastereomeric transition states. In regioselective N-alkylation, calculations have shown that while N-methylation may show no significant energy difference between the two regioisomeric transition structures, the introduction of an ester group can create a significant energy barrier, favoring one isomer over the other. These analyses help rationalize experimental outcomes and guide the design of more selective synthetic methods.

Green Chemistry Approaches in the Synthesis of this compound and Analogues

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for the synthesis of pyrazolones and their derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Key green methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of pyrazolones. The condensation of β-keto esters with hydrazines can be achieved rapidly and in high yields under microwave-assisted, solvent-free conditions. This technique often leads to shorter reaction times, cleaner reactions, and easier work-up procedures.

Solvent-Free Reactions: Performing reactions under neat or solvent-free conditions is a fundamental green chemistry principle. The synthesis of pyrazolones and their subsequent derivatization, such as in three-component reactions to form heterocyclic ketene (B1206846) aminals, have been effectively conducted without a solvent, leading to high efficiency, excellent yields, and simple work-up.

Aqueous Media: Utilizing water as a reaction solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. The Knoevenagel condensation of pyrazole aldehydes with active methylene compounds has been performed efficiently in aqueous media using mild and inexpensive catalysts like ammonium carbonate. Multicomponent reactions for synthesizing complex pyrano[2,3-c]pyrazoles have also been successfully carried out in water.

| Green Approach | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Pyrazolone formation | Solvent-free, β-keto ester + hydrazine | Rapid reaction, excellent yields, clean | |

| Solvent-Free | Three-component reaction | Neat, pyrazolone + isothiocyanate + dibenzoylacetylene | High efficiency, easy work-up, environmentally benign | |

| Aqueous Media | Knoevenagel condensation | Pyrazole aldehyde + malononitrile, Ammonium carbonate catalyst | Mild, cheap, selective, avoids organic solvents | |

| Multicomponent Reaction | Pyrano[2,3-c]pyrazole synthesis | One-pot, aldehyde + malononitrile + pyrazolone | Atom economy, operational simplicity, reduced waste |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 1h Pyrazol 5 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For the parent compound, 3-Ethyl-1H-pyrazol-5(4H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the methylene (B1212753) protons on the pyrazolone (B3327878) ring, and the amine protons. The ethyl group typically presents as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The CH2 group within the pyrazole (B372694) ring would likely appear as a singlet, while the two N-H protons would appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

Spectroscopic data for various pyrazole and pyrazolone derivatives further illustrate the utility of ¹H NMR. For instance, in derivatives like 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole, the ethyl groups are clearly identifiable by their characteristic quartet and triplet signals. rsc.org Similarly, the protons of aromatic substituents and other functional groups produce signals in predictable regions of the spectrum, allowing for comprehensive structural assignment. mdpi.comnih.govmdpi.com

¹H NMR Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | δ: 7.42 (m, 5H), 6.08 (s,1H), 2.68 (m, 4H), 1.36-1.21(m, 6H) |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole rsc.org | CDCl₃ | δ: 7.26 (d, 2H, J = 9.06 Hz), 6.81 (d, 2H, J = 8.3 Hz), 5.92 (s, 1H), 3.84 (s, 3H), 2.69-2.52 (m, 4H), 1.30-1.15 (m, 6H) |

| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one mdpi.com | CDCl₃ | δ 1.52 (t, 3H), 2.34 (s, 3H), 4.00 (s, 3H), 4.22 (q, 2H), 6.93 (d, 1H), 7.22 (q, 2H), 7.32 (t, 1H), 7.36 (s, 1H), 7.52 (t, 1H), 7.67 (d, 1H) |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | CDCl₃ | δ 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.60–7.57 (m, 1H, p-Ph), 7.54–7.53 (m, 2H, H-5, pyrazole), 7.48–7.44 (m, 2H, m-Ph), 7.17 (t, J = 6.6 Hz, 1H, CH–CH₂), 6.28–6.26 (m, 2H, H-3, pyrazole), 4.39 (d, J = 6.6 Hz, 2H, CH–CH₂) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbonyl carbon (C=O), the C3 carbon attached to the ethyl group, the C4 methylene carbon, and the two carbons of the ethyl group. The carbonyl carbon typically resonates at a significantly downfield chemical shift (around 170 ppm).

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable technique used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the C=O group) are not observed. This technique is crucial for unambiguous assignment of carbon signals, especially in complex derivatives. rsc.org The analysis of various pyrazole derivatives demonstrates the characteristic chemical shifts for carbons in the pyrazole ring and attached substituents. rsc.orgmdpi.comrsc.orgresearchgate.net

¹³C NMR Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole rsc.org | CDCl₃ | δ: 158.8, 148.3, 139.4, 133.5, 126, 114, 108, 55, 22.3, 19.8, 13.7, 12.8 |

| 1,3-diphenyl-1H-pyrazole rsc.org | CDCl₃ | δ 153.0, 140.3, 133.2, 129.4, 128.7, 128.04, 128.0, 126.3, 125.9, 119.1, 105.0 |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | CDCl₃ | 194.7 (C=O), 140.3 (2C), 135.9, 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C), 106.6 (2C), 71.3, 42.2 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. These advanced methods are essential for confirming the complete and unambiguous structural assignment of novel and complex pyrazole derivatives. mdpi.com

Infrared (IR) and Mass Spectrometry for Molecular Characterization

While NMR provides the structural backbone, IR spectroscopy and mass spectrometry offer complementary information about functional groups and molecular weight.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The N-H stretching vibrations of the pyrazole ring typically appear as a broad band in the region of 3100-3400 cm⁻¹. Other significant peaks include C-H stretching vibrations for the ethyl and methylene groups (around 2850-3000 cm⁻¹) and the C=N stretching of the pyrazole ring (around 1570-1615 cm⁻¹). mdpi.com The presence and position of these bands provide direct evidence for the key functional groups within the molecule and its derivatives. rsc.orgresearchgate.netresearchgate.net

FT-IR Data for Selected Pyrazole Derivatives

| Compound | Medium | Characteristic Absorption Bands (ν, cm⁻¹) |

| 1,3-diphenyl-1H-pyrazole rsc.org | KBr | 1596, 1507, 1448, 754, 690 |

| 3-cyclopropyl-1-phenyl-1H-pyrazole rsc.org | KBr | 2922, 2361, 1598, 1505, 753, 689 |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | KBr | 3313, 3114, 2922, 1663 (C=O), 1615, 1570 (C=N, C=C) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like pyrazolones, often yielding the protonated molecule [M+H]⁺. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. The exact mass measured by HRMS is compared to the calculated mass for the proposed structure, with a close match providing strong evidence for the correct formula. mdpi.comrsc.orgmdpi.com

Mass Spectrometry Data for Selected Pyrazole Derivatives

| Compound | Technique | Calculated Mass [Formula] | Found Mass (m/z) |

| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole rsc.org | HRMS-ESI | [C₁₆H₁₅N₂O]⁺: 251.1179 | 251.1185 |

| 3-cyclopropyl-1-phenyl-1H-pyrazole rsc.org | HRMS-ESI | [C₁₂H₁₃N₂]⁺: 185.1073 | 185.1082 |

| Methyl 1-phenyl-5-(((1R,2S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-yl)methyl)-1H-pyrazole-4-carboxylate mdpi.com | EI-HRMS | [C₂₂H₂₇N₂O₃]⁺: 367.2016 | 367.2012 |

| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one mdpi.com | HRMS (EI) | C₂₀H₁₉N₃O₅ (M⁺): 381.1325 | 381.1321 |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the principal method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and crystal packing, offering conclusive evidence of the existing tautomeric form and conformation.

For pyrazolone derivatives, X-ray diffraction studies have been crucial in confirming their structures. For instance, the analysis of 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one, a closely related derivative, reveals its existence in the keto form within the crystal lattice. nih.gov The asymmetric unit of this compound contains two crystallographically independent molecules, both displaying similar geometries. The C=O bond lengths were measured to be 1.286 (2) Å and 1.283 (2) Å, which is characteristic of a keto-enol tautomerism favoring the keto form during crystallization. nih.gov

The study also highlights the conformation of the substituent groups. The dihedral angles between the pyrazole ring and the attached phenyl ring were found to be 43.28 (12)° and 46.88 (11)°. Furthermore, in one of the independent molecules, the ethyl group was observed to be disordered over two positions. nih.gov In the crystal structure, molecules form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds, which are then connected into a three-dimensional network. nih.gov Such detailed structural information is vital for understanding intermolecular interactions and the compound's behavior in a solid matrix.

Table 1: Selected Crystallographic Data for 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0898 (3) |

| b (Å) | 13.2171 (4) |

| c (Å) | 15.0265 (5) |

| β (°) | 114.539 (2) |

| Volume (ų) | 2003.58 (11) |

| Z | 8 |

| Temperature (K) | 100 |

| C=O Bond Length (Å) | 1.286 (2) [Molecule A], 1.283 (2) [Molecule B] |

This interactive table provides a summary of key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

Addressing Tautomerism and Conformational Isomerism in Structural Elucidation

Pyrazolones are well-known for their ability to exist as different tautomers, a phenomenon that significantly impacts their chemical and physical properties. researchgate.netclockss.org The primary tautomeric forms for pyrazolones unsubstituted at the C-4 position are the OH-form (e.g., 1H-pyrazol-5-ol), the CH-form (e.g., 2,4-dihydro-3H-pyrazol-3-one), and the NH-form (e.g., 1,2-dihydro-3H-pyrazol-3-one). clockss.org The predominant tautomer can be influenced by factors such as the nature of substituents, the solvent, and the physical state (solid vs. solution). researchgate.net

Conformational isomerism, which relates to the spatial arrangement of atoms that can be interconverted by rotation about single bonds, is also a key consideration. In derivatives of this compound, this can manifest as different orientations of the ethyl group or other substituents relative to the pyrazole ring. nih.gov Elucidating the exact tautomeric and conformational state is a central challenge that requires the application of sophisticated analytical techniques.

Variable-Temperature NMR Studies for Tautomeric Equilibria

Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating dynamic processes like tautomeric equilibria. ox.ac.ukoxinst.com In solution, pyrazolone tautomers are often in rapid exchange on the NMR timescale at room temperature, resulting in averaged signals that can complicate structural assignment.

By lowering the temperature of the NMR experiment, the rate of proton exchange between the tautomers can be slowed significantly. fu-berlin.de When the exchange rate becomes slow enough, the NMR spectrometer can resolve separate signals for each individual tautomer. The integration of these distinct signals allows for the direct determination of the equilibrium constant and the relative populations of the tautomers under specific solvent and temperature conditions. fu-berlin.de This approach has been successfully used to study the tautomeric equilibrium of various pyrazole derivatives, providing quantitative insights that are inaccessible at ambient temperatures. fu-berlin.de While specific VT-NMR data for this compound is not widely published, this established methodology is the standard approach for characterizing its tautomeric behavior in solution.

Multi-Technique Validation for Resolving Spectroscopic Discrepancies

A comprehensive structural elucidation of compounds like this compound often requires a multi-technique approach to resolve ambiguities that may arise from a single analytical method. Discrepancies frequently occur between the solid-state structure, as determined by X-ray crystallography, and the behavior of the molecule in solution, as observed by NMR spectroscopy. mdpi.com

For example, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists exclusively as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric units connected by hydrogen bonds. mdpi.com However, NMR studies (¹H, ¹³C, and ¹⁵N) in solution showed a more complex situation. In nonpolar solvents like CDCl₃, the compound exists predominantly as these dimeric pairs, but in more polar solvents like DMSO-d₆, it is present as monomers. mdpi.comnih.gov

This highlights the importance of combining techniques. X-ray crystallography provides a definitive snapshot of the solid-state structure, while solution-state NMR (including VT studies) reveals the dynamic equilibria between different tautomers and conformers. nih.gov The integration of data from these methods, often supplemented by other spectroscopic techniques like IR and UV-Vis and supported by theoretical calculations, is essential for building a complete and accurate model of the molecule's structure and behavior in different environments. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1h Pyrazol 5 4h One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are used to accurately model the molecule's geometry and calculate its harmonic vibrational frequencies. derpharmachemica.comresearchgate.net

The process of geometry optimization finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. nih.gov Following optimization, vibrational frequency calculations are performed. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the presence of specific functional groups. researchgate.netresearchgate.net For instance, the characteristic vibrational modes for a pyrazolone (B3327878) ring, such as C=O stretching, N-H bending, and C-N stretching, can be precisely calculated and assigned. derpharmachemica.com

Table 1: Illustrative Calculated Vibrational Frequencies for Pyrazolone Derivatives using DFT

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3200 | Pyrazole Ring |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Substituents (if present) |

| C=O Stretch | 1660 - 1650 | Pyrazolone Ring |

| C=N Stretch | 1610 - 1600 | Pyrazole Ring |

| C-C Stretch (Ring) | 1600 - 1430 | Pyrazole/Phenyl Rings |

Note: Data is representative of pyrazole derivatives and sourced from general findings in computational studies. nih.govderpharmachemica.com

Theoretical calculations are highly effective in predicting spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts of molecules like pyrazole derivatives. asrjetsjournal.org

These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. Computational methods can achieve high accuracy, with root-mean-square errors (RMSE) for ¹H shifts often falling between 0.2 and 0.4 ppm when compared to experimental values. nih.gov Machine learning and deep neural network approaches are also emerging as powerful tools, capable of predicting chemical shifts with accuracy comparable to DFT but at a fraction of the computational cost. nih.govnrel.gov The calculated chemical shifts depend on the electronic environment of each nucleus, providing a sensitive probe of the molecular structure. asrjetsjournal.org

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Pyrazole Structure

| Proton | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |

| N-H | 11.40 | 11.88 |

| Ar-H | 6.88 - 7.28 | 6.82 - 7.77 |

| CH₃ | 2.35 | 2.25 |

Note: This table is illustrative, based on data for substituted thiazolyl-pyrazole derivatives, to demonstrate the correlation between calculated and experimental values. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to understand a molecule's reactivity. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgresearchgate.net For pyrazole derivatives, the MEP typically shows negative potential (often colored red or yellow) around the carbonyl oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. chemrxiv.org Positive potential regions (blue) are usually found around the N-H proton, highlighting it as a site for nucleophilic interaction. chemrxiv.org

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. derpharmachemica.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore its interactions with other molecules and its behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential inhibitors. nih.govresearchgate.net For pyrazole derivatives, which are known to inhibit various enzymes like kinases, docking studies can elucidate how they fit into a protein's active site. nih.gov

The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a score, such as binding energy (kcal/mol), to estimate the strength of the interaction. alrasheedcol.edu.iq Lower binding energies typically indicate more favorable and stable interactions. The results reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for Pyrazole Derivatives with Protein Kinases

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrazole Derivative 1 | VEGFR-2 | -10.09 | Cys919, Asp1046 |

| Pyrazole Derivative 2 | Aurora A | -8.57 | Arg220, Ala213 |

| Pyrazole Derivative 3 | CDK2 | -10.35 | Leu83, Lys33 |

Note: Data is based on docking studies of various 1H-pyrazole derivatives to illustrate typical binding energy values and target interactions. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the system's conformational flexibility and stability. nih.gov

After a ligand like 3-Ethyl-1H-pyrazol-5(4H)-one is docked into a receptor, an MD simulation can be run to assess the stability of the predicted binding pose. These simulations, often run for nanoseconds or longer, show how the ligand and protein atoms move and fluctuate under physiological conditions. nih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's position, are monitored to determine if it remains stably bound in the active site. This analysis provides a more realistic and dynamic picture of the ligand-target interaction than static docking alone. nih.gov

Structure-Based Drug Design Approaches

The pyrazole scaffold, a core component of this compound, is a significant pharmacophore in modern medicinal chemistry. Its structural versatility allows it to act as a bioisosteric replacement for other functional groups, enabling it to form crucial interactions with a wide array of biological targets. Structure-based drug design leverages the three-dimensional structure of these targets to design and optimize novel inhibitors. In this context, pyrazole derivatives have been extensively investigated as potential therapeutic agents, particularly in oncology.

One prominent example involves the targeting of Aurora-A kinase, a key regulator of cell division that is often overexpressed in human cancers. nih.gov Computational docking studies are employed to predict the binding orientation of pyrazole-containing compounds within the ATP-binding pocket of Aurora-A kinase. These studies reveal that the pyrazole core can establish critical hydrogen bonds and hydrophobic interactions with key amino acid residues, anchoring the inhibitor to the active site. nih.gov For instance, novel thiazolidin-4-one derivatives incorporating a pyrazole moiety have been designed and synthesized as potent Aurora-A kinase inhibitors. nih.gov Docking simulations for these hybrid molecules help elucidate the structure-activity relationship (SAR), guiding further optimization of the lead compounds to enhance their potency and selectivity. researchgate.net This targeted approach, which relies on understanding the specific molecular interactions between the pyrazole derivative and its protein target, is a cornerstone of modern drug discovery. nih.gov

The general strategy involves using the known crystal structure of a target protein to computationally screen libraries of compounds or to design novel molecules that fit precisely into the binding site. The pyrazole ring's ability to be substituted at various positions allows for the fine-tuning of its steric and electronic properties to maximize binding affinity and achieve desired pharmacological effects. researchgate.net This rational design process accelerates the development of new drug candidates by minimizing trial-and-error synthesis and focusing on compounds with a higher probability of success.

In silico ADME Prediction and Pharmacokinetic Profiling for Lead Optimization

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid costly late-stage failures. nih.govresearchgate.net In silico computational models provide a rapid and cost-effective method for evaluating the pharmacokinetic profile of drug candidates like derivatives of this compound. mdpi.com These predictive tools assess various physicochemical and pharmacokinetic parameters that determine a molecule's drug-likeness and potential for oral bioavailability. nih.gov

Key parameters evaluated in an in silico ADME profile include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.net For a compound to be considered orally bioavailable, it generally needs to exhibit a balance between solubility and permeability. For example, a moderate logP value (typically between 0 and 3) is often indicative of good permeability across cell membranes and reasonable solubility. nih.gov

Computational tools can predict whether a compound is likely to be a substrate or inhibitor of important metabolic enzymes, such as the cytochrome P450 (CYP) family, or efflux transporters like P-glycoprotein (P-gp). pensoft.net Inhibition of CYP enzymes can lead to adverse drug-drug interactions, while being a P-gp substrate can reduce a drug's absorption and bioavailability. nih.govpensoft.net By identifying potential pharmacokinetic liabilities early, medicinal chemists can modify the structure of lead compounds, such as those based on the pyrazole scaffold, to improve their ADME profile while retaining therapeutic potency.

Table 1: Representative In silico ADME Prediction Parameters

| Parameter | Description | Favorable Range | Predicted Outcome |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | Good |

| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | 0 - 3 | Moderate |

| logS (Aqueous Solubility) | The logarithm of the molar solubility in water. | > -6 | Moderately Soluble |

| H-Bond Donors | Number of hydrogen bond donors (e.g., OH, NH groups). | ≤ 5 | Good |

| H-Bond Acceptors | Number of hydrogen bond acceptors (e.g., N, O atoms). | ≤ 10 | Good |

| GI Absorption | Predicted absorption from the gastrointestinal tract. | High | High |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | No | Low CNS side effects |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | 0 violations | Drug-like |

Note: The data in this table is representative and illustrates the types of parameters assessed in an in silico ADME profile. Actual values would be determined by specific software predictions for a given molecule.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. Theoretical and computational studies, often employing Density Functional Theory (DFT), are used to investigate the NLO characteristics of organic molecules like pyrazole-5-ones. researchgate.net These studies calculate key parameters that govern NLO response, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netdntb.gov.ua

The NLO response of pyrazolone derivatives is closely linked to their electronic structure. A key factor is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability (β), indicating a more significant NLO effect. researchgate.netdntb.gov.ua Computational models can optimize the molecular geometry and calculate these frontier molecular orbital energies.

Table 2: Theoretical NLO Properties of a Representative Pyrazolone Derivative

| Parameter | Symbol | Description | Calculated Value |

| Dipole Moment | μtot | A measure of the molecule's overall polarity. | 5.21 D |

| Linear Polarizability | α | The ability of the electron cloud to be distorted by an electric field. | 15.35 x 10-24 esu |

| First-Order Hyperpolarizability | βtot | The primary measure of second-order NLO activity. | 17.49 x 10-30 esu |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest and lowest molecular orbitals. | 3.15 eV |

Note: The values in this table are based on representative data for a hydrazo tautomer of a pyrazole-5-one derivative as reported in theoretical studies. researchgate.net esu = electrostatic unit; D = Debye.

Biological Activities and Mechanistic Insights of 3 Ethyl 1h Pyrazol 5 4h One and Its Derivatives

Broad-Spectrum Biological Activity Profiles of 3-Ethyl-1H-pyrazol-5(4H)-one Analogues

Analogues of this compound, more broadly known as pyrazolone (B3327878) derivatives, have demonstrated a wide array of biological activities. The versatility of the pyrazolone ring allows for substitutions at various positions, leading to compounds with tailored pharmacological profiles. Research has consistently shown that these derivatives possess antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. nih.gov The specific biological activity is often dictated by the nature of the substituent groups attached to the pyrazolone core. For instance, the introduction of different aryl or heterocyclic moieties can significantly enhance a particular therapeutic effect. This inherent adaptability has made the pyrazolone scaffold a privileged structure in the quest for novel therapeutic agents.

Antimicrobial Research and Development

The antimicrobial potential of pyrazolone derivatives has been a significant area of research, with numerous studies highlighting their efficacy against a range of microbial pathogens.

In vitro Efficacy Against Bacterial Pathogens (Gram-positive and Gram-negative)

Derivatives of pyrazolones have shown considerable promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govekb.eg For example, a study on a series of 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles demonstrated notable activity against various bacterial strains. orientjchem.org The compounds were generally more effective against Gram-negative bacteria, with Escherichia coli being particularly susceptible. orientjchem.org

Another study focusing on novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives also reported excellent antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug Ceftriaxone. manipal.edu The introduction of different substituents on the pyrazole (B372694) ring has been shown to modulate the antibacterial potency. For instance, pyrazole-thiazole hybrids containing a hydrazone moiety have been reported as potent antimicrobial agents. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, proving to be more effective than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov

| Derivative Type | Bacterial Strains | Activity | Reference |

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | Potent | nih.gov |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | Potent, better than ciprofloxacin | nih.gov |

| 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa | Active, more effective against Gram-negative | orientjchem.org |

| Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent | manipal.edu |

Antifungal Activity Studies

In addition to their antibacterial properties, pyrazolone derivatives have also been investigated for their antifungal activity. nih.gov Studies have shown that certain analogues exhibit efficacy against various fungal strains. For instance, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in vitro activity against several phytopathogenic fungi, with some compounds displaying notable antifungal effects. nih.gov Similarly, other research has demonstrated the potential of pyrazoline-based thiazole (B1198619) derivatives against a range of fungal strains. epa.gov The antifungal activity, much like the antibacterial effects, is highly dependent on the specific chemical modifications of the pyrazolone core. nih.gov

| Derivative Type | Fungal Strains | Activity | Reference |

| Pyrazole carboxamides | Phytopathogenic fungi | Notable | nih.gov |

| Isoxazolol pyrazole carboxylates | Phytopathogenic fungi | Notable | nih.gov |

| Pyrazoline-based thiazole derivatives | Various fungal strains | Potent | epa.gov |

Anti-tubercular Activity

The search for new anti-tubercular agents has led to the investigation of pyrazolone derivatives. A number of studies have reported the promising in vitro activity of these compounds against Mycobacterium tuberculosis. For example, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested for their anti-tubercular activity, with some derivatives showing high potency against the H37Rv strain of M. tuberculosis. eurjchem.comresearchgate.net Specifically, compounds with dichlorophenyl and benzenesulfonamide (B165840) substitutions were found to be particularly active, with minimum inhibitory concentrations (MICs) in the low micromolar range. eurjchem.comresearchgate.net Another study on novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives also demonstrated significant growth inhibitory activity against M. tuberculosis. researchgate.net These findings highlight the potential of the pyrazolone scaffold in the development of new drugs to combat tuberculosis.

| Derivative | MIC (µg/mL) | Activity | Reference |

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 1.66 | Active | eurjchem.comresearchgate.net |

| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide | 1.64 | Active | eurjchem.comresearchgate.net |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives (e.g., 3b, 3e, 3f) | 0.78 | Significant | researchgate.net |

Mechanistic Studies of Antimicrobial Action (e.g., DNA Gyrase and Nucleosidase Inhibition)

The antimicrobial activity of pyrazolone derivatives is believed to be mediated through various mechanisms, with the inhibition of essential bacterial enzymes being a key mode of action. One of the primary targets identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. acs.org Several studies have shown that pyrazole-based compounds can effectively inhibit this enzyme. For instance, novel pyrazole derivatives incorporating thiazol-4-one/thiophene moieties have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), another critical enzyme in microbial metabolism. acs.orgnih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of DNA gyrase. In addition to DNA gyrase, some pyrazole derivatives have been investigated for their ability to inhibit other bacterial enzymes like nucleosidases, which are involved in purine (B94841) metabolism. This multi-target potential makes pyrazolone derivatives attractive candidates for overcoming antimicrobial resistance.

Anti-inflammatory Properties and Cyclooxygenase (COX) Enzyme Inhibition

Pyrazolone derivatives have a long history as anti-inflammatory agents. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain. nih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

A number of 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.gov Many of these compounds have shown greater selectivity for COX-2 over COX-1, coupled with significant in vivo anti-inflammatory effects. nih.gov For example, certain 1,5-diarylpyrazole derivatives have demonstrated anti-inflammatory potency comparable to or even exceeding that of celecoxib (B62257), a well-known COX-2 inhibitor, while exhibiting a lower ulcerogenic potential. nih.gov Molecular docking studies have been employed to understand the structural basis for this selectivity, revealing how these derivatives fit into the active site of the COX-2 enzyme. tandfonline.com The anti-inflammatory and analgesic properties of these compounds are directly linked to their ability to suppress prostaglandin (B15479496) production through COX inhibition. nih.gov

| Derivative Type | COX Selectivity | Anti-inflammatory Activity | Reference |

| 1,5-Diarylpyrazoles | Selective for COX-2 | Good in vivo activity, some more potent than celecoxib | nih.gov |

| Hybrid pyrazole analogues | Selective for COX-2 | Potent | nih.gov |

Inhibition of COX-1 and COX-2 Enzymes

Derivatives of the pyrazole scaffold have demonstrated notable inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain hybrid pyrazole analogues have been shown to exhibit significant selective inhibition of COX-2. For instance, compounds with a benzene (B151609) sulfonamide moiety attached to the core pyrazole structure are recognized for their selective COX-2 inhibitory action. nih.gov The selectivity index (SI), which is the ratio of the 50% inhibitory concentration (IC₅₀) for COX-1 to that for COX-2, is a critical measure of a compound's relative inhibitory potency. nih.gov

Studies have identified specific pyrazole derivatives with high SI values, indicating strong selectivity for COX-2 over COX-1. nih.gov For example, some compounds have shown SI values as high as 74.92 and 72.95, which are comparable to the selective COX-2 inhibitor celecoxib (SI = 78.06). nih.gov This selectivity is clinically important as it is associated with a reduced risk of gastrointestinal side effects often seen with non-selective COX inhibitors. tandfonline.com The development of pyrazole-based derivatives as selective COX-2 inhibitors continues to be an active area of research. rjpn.org

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 5u | 14.91 | 0.20 | 74.92 | nih.gov |

| Compound 5s | 15.17 | 0.21 | 72.95 | nih.gov |

| Compound 5r | 12.88 | 0.20 | 64.40 | nih.gov |

| Compound 5t | 11.12 | 0.50 | 22.21 | nih.gov |

| Celecoxib (Standard) | 15.61 | 0.20 | 78.06 | nih.gov |

Molecular Basis of Anti-inflammatory Action: Hydrogen Bonding and Active Site Interactions

The anti-inflammatory effects of pyrazole derivatives are rooted in their specific molecular interactions with the active sites of COX enzymes. Molecular docking studies have elucidated that these compounds can form crucial hydrogen bonds with key amino acid residues within the enzyme's binding pocket. For instance, interactions with Arg120 and Tyr355 in the COX-1 active site have been observed. nih.govsemanticscholar.org

In the case of COX-2, the presence of a bulky hydrophobic group on the pyrazole derivative can facilitate hydrogen bonding with Arg120. nih.gov The benzene sulfonamide moiety, in particular, has been shown to bind effectively within the selective pocket of the COX-2 enzyme. rjpn.org These interactions stabilize the compound within the active site, leading to inhibition of the enzyme's catalytic activity. The phenyl group of the pyrazole ring can also engage in van der Waals interactions with residues such as Tyr355, further anchoring the inhibitor. semanticscholar.org The ability of pyrazoline compounds to form hydrogen bonds and other non-covalent interactions is a key factor in their design as enzyme inhibitors. researchgate.net

Anticancer and Cytotoxic Activity Investigations

In vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives based on the pyrazole structure have been extensively evaluated for their cytotoxic effects against a range of human cancer cell lines. Research has demonstrated that these compounds can exhibit potent anti-proliferative activity. For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxicity against lung (A549) and colon (HCT-116) cancer cell lines. semanticscholar.org Similarly, indolo–pyrazole conjugates grafted with thiazolidinone have been found to be potent against melanoma (SK-MEL-28) cells. nih.gov

The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency. Studies have reported IC₅₀ values in the low micromolar range for several pyrazole derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancers. semanticscholar.orgnih.govsynergypublishers.com For instance, one derivative, compound 12b, showed IC₅₀ values of 8.21 μM against A549 cells and 19.56 μM against HCT-116 cells. semanticscholar.org Another compound, 6c, exhibited a potent IC₅₀ of 3.46 μM against SK-MEL-28 cells. nih.gov The broad-spectrum cytotoxic activity of some derivatives has been demonstrated across the National Cancer Institute's 60-cell line panel. semanticscholar.org

| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 12b | A549 (Lung) | 8.21 | semanticscholar.org |

| Compound 12b | HCT-116 (Colon) | 19.56 | semanticscholar.org |

| Compound 8 | A549 (Lung) | 10.33 | semanticscholar.org |

| Compound 10 | HCT-116 (Colon) | 25.41 | semanticscholar.org |

| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | nih.gov |

| Compound 10b | MCF-7 (Breast) | 3.9 | rsc.org |

| Compound 10c | A549 (Lung) | 4.5 | rsc.org |

Target Identification in Cancer Pathways (e.g., Protein Kinases, CDK8, EGFR)

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit key proteins involved in cancer cell signaling pathways. nih.gov Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a prominent target. semanticscholar.orgscienceopen.com Overexpression of EGFR is common in various cancers, including lung and colon cancer. semanticscholar.org Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, demonstrating potent enzymatic inhibition with IC₅₀ values in the nanomolar to low micromolar range. semanticscholar.orgsemanticscholar.org

Cyclin-dependent kinases (CDKs), particularly CDK8, have also been identified as targets for pyrazole-based compounds. acs.orggoogle.comnih.gov CDK8 is part of the Mediator complex and plays a role in transcription regulation; its inhibition can lead to reduced proliferation in cancer cells. google.com Structure-based design has led to the development of potent and selective dual inhibitors of CDK8 and the closely related CDK19. acs.orgnih.gov Additionally, the broader family of protein kinases, which are crucial for cell signaling, survival, and proliferation, represents a major area of investigation for pyrazole-based inhibitors. nih.govresearchgate.net

Other Reported Biological Activities

Urease Inhibition

Beyond their anti-inflammatory and anticancer properties, pyrazoline derivatives have also been investigated for their ability to inhibit the urease enzyme. Urease is a clinically important enzyme, and its inhibition can be beneficial in treating infections caused by urease-producing bacteria. researchgate.net In vitro studies have shown that certain novel pyrazoline derivatives can be potent urease inhibitors, with some compounds exhibiting significantly greater potency than the standard inhibitor, acetohydroxamic acid. researchgate.net For example, one study reported a pyrazoline derivative with an IC₅₀ value of 7.21 μM against urease, compared to 251.74 μM for the standard. researchgate.net

Antioxidant Activity

The pyrazole scaffold is a key component in molecules exhibiting a range of biological activities, including antioxidant properties. nih.govnih.gov Derivatives of the pyrazolone ring system, a class to which this compound belongs, have been a focus of research for their potential as antioxidants. These compounds are capable of scavenging free radicals, which are implicated in a variety of pathological conditions.

The antioxidant capacity of pyrazole derivatives is often evaluated using assays such as the DPPH (N,N-diphenyl-Nʹ-picrylhydrazyl) radical scavenging assay. nih.gov For instance, a series of pyrazolic heterocyclic compounds demonstrated significant antioxidant activity, with some showing up to 96.64% radical scavenging at a concentration of 80 mg/mL. researchgate.netresearchgate.net The mechanism behind this activity is attributed to the hydrogen-donating ability of these compounds, leading to the neutralization of the DPPH radical, a process indicated by a color change from purple to yellow. researchgate.netresearchgate.net

Studies on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown that many of these derivatives possess good radical scavenging activity, with several compounds being more potent than the standard antioxidant, ascorbic acid. nih.gov Specifically, one derivative, compound 3i , demonstrated a particularly low IC50 value of 6.2 µM, indicating very potent scavenging ability. nih.gov Further research into pyrazole-based derivatives has identified compounds with powerful total antioxidant capacity, reinforcing the potential of this chemical class in combating oxidative stress. ekb.eg The structural features of these molecules, including the nature and position of substituents on the pyrazole ring, play a crucial role in their antioxidant efficacy.

Table 1: Antioxidant Activity of Selected Pyrazolone Derivatives

| Compound | IC50 (µM) for DPPH Scavenging | Reference |

|---|---|---|

| Ascorbic Acid (Standard) | - | nih.gov |

| 3c | 20.9 | nih.gov |

| 3i | 6.2 | nih.gov |

| 7c | 85.15 ± 0.22 mg gallic acid/gm (TAC) | ekb.eg |

| 11a | 84.73 ± 0.22 mg gallic acid/gm (TAC) | ekb.eg |

Pesticidal Applications

The pyrazole ring is a significant pharmacophore in the development of agrochemicals due to its broad spectrum of biological activities. Pyrazole derivatives have been successfully developed as fungicides and insecticides. For example, 1,5-diaryl-pyrazole-3-formate analogs have been investigated as antifungal pesticides for controlling peanut stem rot disease. nih.gov

In the realm of insecticides, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole rings have been synthesized and evaluated for their activity against pests like Aphis fabae. researchgate.net Bioassays revealed that some of these compounds exhibit good insecticidal properties. Notably, compound 7h showed 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net The structure-activity relationship of these compounds indicates that the substituents on the pyrazole ring are critical for their pesticidal potency. The development of such derivatives is a promising strategy in the search for new, effective, and potentially more environmentally friendly pesticides. bloomtechz.com

Structure-Activity Relationship (SAR) Analyses for Optimized Biological Potency

The biological activity of pyrazole and pyrazolone derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) analyses are therefore crucial for optimizing their therapeutic potential by modifying their chemical framework. frontiersin.org

Impact of Ethyl Substitution at the Third Position on Biological Activity

While specific studies focusing solely on the ethyl substitution at the C-3 position of this compound are not extensively detailed in the provided context, the general principles of SAR in pyrazolone derivatives suggest that the nature of the substituent at this position is a key determinant of biological activity. The ethyl group, being a small alkyl substituent, influences the molecule's lipophilicity and steric profile, which in turn affects its binding to biological targets. Variations in the alkyl chain length or the introduction of other functional groups at the C-3 position can lead to significant changes in pharmacological effects. For instance, in a series of pyrazole derivatives, the nature of the substituent at the C-3 position was found to be important for their chemotherapeutic activity. banglajol.info

Role of Substituents at N-1, C-3, and C-4 Positions on Pharmacological Profiles

The pharmacological profile of pyrazolone derivatives can be finely tuned by introducing various substituents at the N-1, C-3, and C-4 positions of the heterocyclic ring. banglajol.info SAR studies have revealed that modifications at these positions can significantly impact the compound's potency and selectivity for different biological targets.

C-3 Position: As mentioned earlier, the substituent at the C-3 position plays a critical role. The presence of different groups, such as alkyl, aryl, or heterocyclic moieties, can lead to diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

C-4 Position: The C-4 position of the pyrazolone ring is also a viable site for chemical modification. Introducing substituents at this position can lead to compounds with enhanced biological activities. For instance, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has yielded derivatives with significant antioxidant and anticancer properties. nih.gov

Pharmacophore Mapping and Ligand Design

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. pjps.pkresearchgate.net This approach is particularly valuable in the absence of a known receptor structure and is a key tool in rational drug design and lead optimization. pjps.pkresearchgate.netresearchgate.net

For pyrazole derivatives, pharmacophore models have been developed to design compounds with specific biological activities. For instance, a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor was developed for pyrazole derivatives with antiproliferative activity. pjps.pkresearchgate.net This model yielded a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model, which can be used to predict the activity of new compounds and guide the design of more potent antiproliferative agents. pjps.pkresearchgate.net

In another study, pharmacophore models based on the known drug tofacitinib (B832) were used to screen a library of synthesized pyrazolone derivatives for potential dual inhibitors of Janus kinases (JAK2/3). acs.org This virtual screening, combined with molecular docking, successfully identified several potent inhibitors in the low nanomolar range. acs.org These examples highlight the power of pharmacophore mapping and ligand design in accelerating the discovery of novel pyrazolone-based therapeutic agents.

Comparative Analysis with Similar Pyrazole and Pyrazolone Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govmdpi.com Its metabolic stability is a key factor contributing to its frequent use in drug design. nih.gov When comparing this compound to other pyrazole and pyrazolone scaffolds, several structural and functional aspects are noteworthy.

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, while pyrazolones are derivatives that contain an additional carbonyl group. nih.govwikipedia.org This carbonyl group in pyrazolones introduces a potential hydrogen bond acceptor and alters the electronic properties of the ring, which can significantly influence biological activity.

The fusion of the pyrazole ring with other heterocyclic or aromatic systems leads to a wide array of scaffolds with diverse pharmacological profiles. For example, indazole (a fusion of pyrazole and a benzene ring) and pyrazolopyrimidines are scaffolds found in many bioactive compounds. nih.govnih.gov A comparative analysis of unfused pyrazole rings, like that in this compound, with fused systems like pyrazolopyrimidines and indazoles, has shown that compounds with an unfused pyrazole ring tend to have better anti-proliferative effects on average. nih.gov

Furthermore, the substitution pattern on the pyrazole ring is a critical determinant of its biological function. While the core scaffold provides a fundamental framework, the specific nature and location of substituents are what ultimately define the compound's interaction with biological targets and its resulting pharmacological effects. frontiersin.org The strategic modification of the pyrazole and pyrazolone scaffolds continues to be a fruitful area of research in the quest for new and improved therapeutic agents. researchgate.netnih.gov

Applications in Materials Science and Industrial Technology

Role of 3-Ethyl-1H-pyrazol-5(4H)-one in Corrosion Inhibition

Derivatives of the pyrazolone (B3327878) family, including structures analogous to this compound, have been identified as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netdeswater.com Corrosion is an electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses. mdpi.com Organic molecules can inhibit corrosion by adsorbing onto the metal's surface, creating a protective barrier that hinders the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions. mdpi.comnih.gov

The effectiveness of pyrazolone derivatives as corrosion inhibitors stems from the presence of heteroatoms (nitrogen and oxygen), π-electrons in the heterocyclic ring, and attached substituent groups. researchgate.net These features facilitate the adsorption of the inhibitor molecule onto the metallic surface. The mechanism of inhibition typically involves the sharing of electrons between the inhibitor and the vacant d-orbitals of the metal, a process known as chemisorption. mdpi.com

Research on pyrazol-5-one derivatives has shown that they function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netdeswater.com Studies conducted on 316L stainless steel in a 1 M HCl solution demonstrated that the inhibition efficiency increases with the concentration of the pyrazolone derivative. The adsorption of these compounds on the steel surface was found to follow the Temkin adsorption isotherm, which accounts for interactions between the adsorbed molecules. researchgate.netdeswater.com

The general findings from studies on related pyrazolone compounds are summarized in the table below, illustrating their potential as effective corrosion inhibitors.

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| (Z)-3-methyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one | 316L Stainless Steel | 1 M HCl | >90% at optimal concentration | Temkin |

| (Z)-4-(2-(3-methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one | 316L Stainless Steel | 1 M HCl | >90% at optimal concentration | Temkin |

| 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione | Mild Steel | 1 M HCl | Not specified | Langmuir |

Integration into Polymer Matrices for Enhanced Material Properties

The incorporation of pyrazolone derivatives into polymer matrices is an emerging area of research aimed at developing advanced materials with enhanced functionalities. These functionalities can include improved optical, thermal, or mechanical properties. Pyrazole-based compounds have been successfully used as chain transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization, a technique that allows for the synthesis of polymers with controlled architectures and well-defined properties. mdpi.com